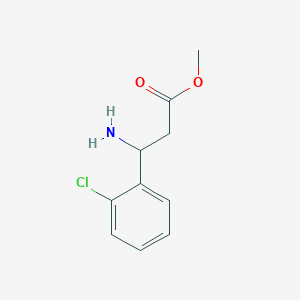

methyl 3-amino-3-(2-chlorophenyl)propanoate

Description

The exact mass of the compound this compound is 213.0556563 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-(2-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRQVNQTTSOOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

methyl 3-amino-3-(2-chlorophenyl)propanoate structure and properties

The following technical guide details the structure, properties, synthesis, and applications of methyl 3-amino-3-(2-chlorophenyl)propanoate , a critical

Executive Summary

This compound (CAS: 823189-96-4 for racemate) is a

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Structural Analysis

The molecule features a chiral center at the C3 (

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 823189-96-4 (Racemic) 760939-41-1 (S-isomer) 905991-90-4 (R-isomer) |

| Molecular Formula | C |

| Molecular Weight | 213.66 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~296–316 °C (Predicted at 760 mmHg) |

| Density | 1.22 ± 0.06 g/cm |

| pKa (Conjugate Acid) | ~9.0 (Amine) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Low solubility in water |

Synthesis Strategies

Two primary routes are employed depending on the required stereochemistry: the Rodionov Reaction for scalable racemic synthesis and the Ellman Sulfinamide method for high-enantiomeric excess (ee) asymmetric synthesis.

Pathway A: Modified Rodionov Reaction (Scalable/Racemic)

This classic multicomponent reaction condenses an aldehyde with malonic acid and ammonia to yield the

-

Condensation: 2-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate

3-Amino-3-(2-chlorophenyl)propanoic acid. -

Esterification: Acid intermediate + SOCl

-

Neutralization: Treatment with NaHCO

yields the free base.

Pathway B: Asymmetric Synthesis via Ellman Auxiliary (High ee)

For drug development requiring specific enantiomers (e.g., S-isomer), the use of tert-butanesulfinamide is the industry standard.

-

Imine Formation: 2-Chlorobenzaldehyde + (

)-tert-butanesulfinamide -

Reformatsky-Type Addition: Sulfinyl imine + BrZnCH

COOMe -

Deprotection: Sulfinamide ester

Chiral amine ester.

Synthesis Workflow Diagram

Figure 1: Comparison of racemic (top) and enantioselective (bottom) synthesis pathways.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

Reagents: 2-Chlorobenzaldehyde (10 mmol), Malonic acid (10 mmol), Ammonium acetate (20 mmol), Ethanol (20 mL), Thionyl chloride (1.5 eq), Methanol.

-

Acid Formation: Dissolve aldehyde, malonic acid, and ammonium acetate in ethanol. Reflux for 8–12 hours. The solution will turn yellow/orange. Cool to room temperature and filter the precipitate (the

-amino acid). Wash with cold ethanol. -

Esterification: Suspend the dry amino acid in anhydrous methanol at 0°C. Add thionyl chloride dropwise (Caution: Exothermic, gas evolution).

-

Reflux: Heat the mixture to reflux for 4 hours.

-

Workup: Concentrate the solvent in vacuo. Redissolve residue in DCM and wash with saturated NaHCO

(to liberate free base). Dry organic layer over Na -

Yield: Typically 60–75% overall.

Protocol 2: Chiral Resolution (Analytical)

To determine enantiomeric excess (ee) of the synthesized product.

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times: Isomers typically separate with

.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Interpretation

The 2-chloro substituent creates a distinct deshelding effect on the aromatic ring and influences the splitting of the benzylic proton.

H NMR (400 MHz, CDCl- 7.15–7.45 (m, 4H): Aromatic protons. The proton at the 3-position (adjacent to Cl) and 6-position (adjacent to the alkyl chain) often appear as distinct multiplets.

-

4.85 (dd,

-

3.68 (s, 3H): Methyl ester protons (-OCH

-

2.65 (dd,

-

1.80 (br s, 2H): Amine protons (-NH

- 172.1: Carbonyl (C=O).

- 141.5, 133.2, 129.5, 128.8, 127.2, 126.9: Aromatic carbons. C-Cl ipso carbon is typically shifted.

- 52.0: Methoxy carbon.

-

48.5:

-

42.1:

Applications in Drug Discovery[2][11][13]

Peptidomimetics

Incorporation of this

Heterocycle Formation

The 1,3-relationship between the amine and ester allows for rapid cyclization into biologically active heterocycles:

- -Lactams: Cyclization yields 4-aryl-2-azetidinones, the core structure of penicillin-class antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).

-

Pyrimidines: Condensation with urea or thiourea derivatives yields dihydropyrimidines.

Integrin Antagonists

3-Aryl-

Safety & Handling (SDS Summary)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle under a fume hood to avoid inhalation of amine vapors.

-

Wear nitrile gloves and chemical safety goggles.

-

Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis.

-

References

-

Rodionov Synthesis of

-Amino Acids:-

Rodionow, W. M. (1926). "Über eine neue Methode zur Darstellung von

-Aminosäuren". Berichte der deutschen chemischen Gesellschaft.

-

-

Ellman's Auxiliary Methodology

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide". Chemical Reviews, 110(6).

-

-

Synthesis of 3-Amino-3-arylpropanoates

-

ChemicalBook. "this compound Properties & Suppliers".

-

-

Biological Activity of

-Amino Acid Derivatives:-

Obniska, J., et al. (2020). "Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives". Molecules.

-

-

NMR Spectral Data (Analogous Structures)

-

SDBS (Spectral Database for Organic Compounds). "Methyl 3-amino-3-phenylpropanoate".

-

methyl 3-(2-chlorophenyl)-beta-alanine methyl ester synonyms

An In-depth Technical Guide to Methyl 3-amino-3-(2-chlorophenyl)propanoate

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted β-amino acid ester of significant interest to researchers in medicinal chemistry and drug development. The nomenclature of this compound is first clarified, followed by a detailed exploration of its chemical properties, plausible synthetic strategies, and principal applications as a synthetic intermediate. Furthermore, this guide outlines detailed protocols for the analytical characterization of the molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Safety information and a complete list of references are also provided to serve as a foundational resource for scientists working with this and related compounds.

Introduction and Nomenclature

The compound specified by the topic, "methyl 3-(2-chlorophenyl)-beta-alanine methyl ester," contains redundant terminology. The systematic name derived from its structure is This compound . The term "beta-alanine methyl ester" already defines the core structure NH2-CH2-CH2-COOCH3, and the substituents are named accordingly. This guide will focus on this precise molecule, identified by the CAS Number 823189-96-4.

β-Amino acids and their derivatives are crucial structural motifs in pharmaceutical science.[1] Unlike their α-amino acid counterparts, peptides incorporating β-amino acids often exhibit enhanced resistance to enzymatic degradation, making them valuable for developing more stable peptide-based drugs.[1] The presence of an aryl group, in this case, 2-chlorophenyl, at the β-position, creates a chiral center and provides a scaffold that is common in biologically active compounds. This molecule, therefore, serves as a valuable, non-proteinogenic building block for synthesizing complex target molecules with potential therapeutic applications.[2][3]

Chemical Identity and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 823189-96-4 | |

| Molecular Formula | C₁₀H₁₂ClNO₂ | |

| Molecular Weight | 213.66 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | This compound | |

| Physical Form | Liquid | |

| Storage Temperature | -10 °C | |

| InChI Key | DCRQVNQTTSOOAI-UHFFFAOYSA-N |

Synthetic Strategies

Mannich-Type Reaction

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds.[4] A three-component condensation of an aldehyde (2-chlorobenzaldehyde), an amine (ammonia or a synthetic equivalent), and an enolizable ester (such as a ketene silyl acetal derived from methyl acetate) provides a direct route to the target structure.[5][6] Organocatalytic asymmetric versions of this reaction are particularly powerful for establishing the stereocenter with high enantioselectivity.[5][7]

Reductive Amination of a β-Keto Ester

Reductive amination is another fundamental method for amine synthesis.[8][9] This approach involves the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced in situ. For the target molecule, the required starting material would be methyl 3-(2-chlorophenyl)-3-oxopropanoate . This β-keto ester can be reacted with ammonia under reducing conditions (e.g., using sodium cyanoborohydride, H₂ with a metal catalyst) to yield the desired β-amino ester.[10]

Aza-Michael (Conjugate) Addition

The conjugate addition of an amine to an α,β-unsaturated ester is a direct and atom-economical approach.[1] In this case, ammonia or a protected amine source could be added to methyl (E)-3-(2-chlorophenyl)acrylate (methyl 2-chlorocinnamate). This reaction is often catalyzed by a base or a Lewis acid to afford the target β-amino ester.

Exemplary Protocol: Mannich-Type Synthesis

The following protocol is a generalized, hypothetical procedure based on established Mannich-type reactions for the synthesis of β-amino esters.[6]

-

Imine Formation (In Situ): To a stirred solution of 2-chlorobenzaldehyde (1.0 eq) and an ammonia source (e.g., ammonium chloride, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, a Lewis acid catalyst (e.g., TiCl₄, 0.1 eq) is added dropwise. The mixture is stirred for 30-60 minutes to facilitate the in situ formation of the corresponding imine.

-

Enolate Addition: In a separate flask, a ketene silyl acetal derived from methyl acetate (1.5 eq) is prepared. This reagent is added slowly to the reaction mixture containing the imine at a controlled temperature (e.g., -78 °C). The reaction is allowed to proceed for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Scaffolding: As a non-proteinogenic amino acid derivative, it serves as a chiral building block for the synthesis of complex organic molecules, including potential drug candidates.[2] The 2-chlorophenyl group can participate in various interactions within a biological target and can be a site for further chemical modification.

-

Peptidomimetics: Incorporation of β-amino acids like this one into peptide chains is a key strategy for creating peptidomimetics. These modified peptides often retain or enhance biological activity while exhibiting superior stability against proteolysis, a critical attribute for improving the pharmacokinetic profile of peptide-based drugs.[1]

-

Medicinal Chemistry: Aryl-substituted β-amino acids are found in the structures of various biologically active compounds, and their derivatives are explored for a range of therapeutic areas.[11][12]

Analytical and Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For this compound, the following signals are expected:

-

¹H NMR (in CDCl₃, ~400 MHz):

-

Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm (4H).

-

Methine Proton (-CH-N): A triplet or doublet of doublets around δ 4.6-4.8 ppm (1H), coupled to the adjacent methylene protons.

-

Ester Methyl Protons (-OCH₃): A sharp singlet around δ 3.7 ppm (3H).

-

Methylene Protons (-CH₂-CO): A multiplet (likely a doublet of doublets) around δ 2.7-2.9 ppm (2H), coupled to the methine proton.

-

Amine Protons (-NH₂): A broad singlet, typically around δ 1.5-2.5 ppm (2H), which may be exchangeable with D₂O.

-

-

¹³C NMR (in CDCl₃, ~100 MHz):

-

Ester Carbonyl: δ ~172 ppm.

-

Aromatic Carbons: Multiple signals between δ 127-142 ppm, including the carbon bearing the chlorine atom (C-Cl).

-

Ester Methyl Carbon (-OCH₃): δ ~52 ppm.

-

Methine Carbon (-CH-N): δ ~50-55 ppm.

-

Methylene Carbon (-CH₂-CO): δ ~40-45 ppm.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound.

-

Technique: Reversed-Phase HPLC (RP-HPLC).

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Rationale: The acidic modifier improves peak shape and ensures the amine is protonated.

-

-

Elution: A gradient elution, for example, starting from 5-10% B and ramping to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of ~210 nm or ~254 nm.

-

Alternative Strategy: For this polar analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for achieving good retention and separation.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula.

-

Ionization Technique: Electrospray Ionization (ESI), positive mode.

-

Expected Ions:

-

[M+H]⁺ (Protonated Molecule): m/z 214.06 and 216.06.

-

Rationale: The presence of one chlorine atom results in a characteristic isotopic pattern with an M+2 peak approximately one-third the intensity of the M peak.

-

-

High-Resolution MS (HRMS): Would confirm the elemental composition, C₁₀H₁₃ClNO₂⁺, with high accuracy.

-

Expected Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (CH₃O•), the carbomethoxy group (COOCH₃•), and cleavage of the benzylic C-C bond.

Safety Information

Based on available data for the compound, the following GHS hazard information should be considered.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chiral building block for synthetic and medicinal chemistry. While its direct synthesis requires careful selection from established methods like the Mannich reaction or reductive amination, its utility as a precursor for developing novel compounds and peptidomimetics is significant. The analytical protocols outlined in this guide provide a robust framework for its characterization and quality control, ensuring its suitability for advanced research applications. This document serves as a foundational technical resource for scientists engaged in the synthesis and application of complex molecular architectures.

References

Click to expand

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]

- 3. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. d-nb.info [d-nb.info]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 3-Amino-3-(2-chlorophenyl)propanoic Acid Methyl Ester

[1][2]

Executive Summary

Compound Class:

3-amino-3-(2-chlorophenyl)propanoic acid methyl ester is a

This guide focuses on the precise determination of its Molecular Weight (MW) —not merely as a static value, but as a dynamic analytical parameter essential for mass spectrometric (MS) validation and stoichiometric calculations in synthetic workflows.

Physicochemical Profile & Molecular Weight Analysis[1][2]

Accurate molecular weight determination is the first line of defense against synthetic errors.[2] For chlorinated compounds, the distinction between Average Molecular Weight and Monoisotopic Mass is non-negotiable due to the significant natural abundance of the

Molecular Formula

Formula:

Weight Calculations

The following table contrasts the average weight (used for weighing reagents) against the monoisotopic mass (used for MS data interpretation).

| Parameter | Value | Basis of Calculation |

| Average Molecular Weight | 213.66 g/mol | Weighted average of all natural isotopes.[1][2] |

| Monoisotopic Mass | 213.0556 Da | Based on |

| Exact Mass (M+2) | 215.0527 Da | Contribution from |

Isotopic Distribution Logic (The "Chlorine Signature")

In Mass Spectrometry, this compound will not appear as a single peak. It presents a distinct 3:1 intensity ratio between the molecular ion (

Critical Insight: If your LC-MS spectrum does not show this 3:1 doublet at 213/215 Da, the chlorine atom has been lost (e.g., via hydrodehalogenation) or the synthesis failed.

Synthesis & Preparation Protocol

The synthesis of the methyl ester typically proceeds via the Rodionov Reaction to form the free acid, followed by esterification. The following protocol uses a Thionyl Chloride (

Reaction Scheme Visualization

Figure 1: Synthetic route from commercially available 2-chlorobenzaldehyde to the target methyl ester.[1][2]

Step-by-Step Protocol: Esterification

Pre-requisite: 3-amino-3-(2-chlorophenyl)propanoic acid (CAS: 68208-20-8).[1][2]

Reagents:

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride).

-

Solvation: Suspend the

-amino acid in anhydrous methanol at 0°C (ice bath). -

Activation: Add

dropwise over 20 minutes. -

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12 hours.

-

Monitoring: Check reaction progress via TLC (System: EtOAc/Hexane 1:1). The spot should migrate from baseline (acid) to

(ester).[2]

-

-

Workup: Evaporate the solvent under reduced pressure. The residue is the hydrochloride salt.[2]

-

Neutralization (Optional): To obtain the free base, dissolve in minimal water, adjust pH to 8 with saturated

, and extract with Ethyl Acetate (

Analytical Characterization & Validation

To validate the molecular weight and structure, a multi-modal approach is required.

Analytical Workflow

Figure 2: Validation workflow ensuring structural integrity and correct molecular weight.

Key Diagnostic Signals[1]

-

Mass Spectrometry (ESI+):

-

Target Ion:

-

Observed m/z: 214.06 (base peak) and 216.06 (approx 33% height of base).[2]

-

Note: If the ester hydrolyzes back to acid during storage, the peak will shift to 200.04.

-

-

H NMR (300 MHz,

-

Methyl Ester Singlet: Look for a sharp singlet (

ppm) integrating to 3 protons.[1][2] Absence of this peak indicates failed esterification.[1][2] -

Chiral Center (C3-H): A multiplet/triplet around

ppm.[1][2] -

ABX System: The

protons at C2 will appear as diastereotopic protons (two doublets of doublets) due to the adjacent chiral center.[2]

-

Applications in Drug Development[1][5][6]

The 3-amino-3-(2-chlorophenyl)propanoic acid scaffold is a critical "warhead" carrier and structural element in medicinal chemistry.[1][2]

-

Peptidomimetics: Introduction of this

-amino acid into peptide chains induces specific helical folding patterns (e.g., -

Chiral Resolution: The methyl ester is often the substrate for enzymatic kinetic resolution (using Lipases like Candida antarctica Lipase B) to separate the

and

References

-

Synthesis of

-Amino Acids: Rodionov, V. M.; Malevinskaya, E. T.[1] "Synthesis of -

Esterification Protocol: Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2020 , 25(12), 2856.

-

Physical Data (Acid Precursor): Sigma-Aldrich Product Sheet for 3-Amino-3-(2-chlorophenyl)propanoic acid.[1][2]

-

Mass Spectrometry of Chlorinated Compounds: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books, 1993. (Standard Reference for Isotope Patterns).[2]

Sources

- 1. CAS 6001-87-2: Propanoic acid, 3-chloro-, methyl ester [cymitquimica.com]

- 2. 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

methyl 3-amino-3-(2-chlorophenyl)propionate vs 4-chlorophenyl isomer

Isomeric Distinction in -Amino Acid Scaffolds: Methyl 3-amino-3-(2-chlorophenyl)propionate vs. 4-Chlorophenyl Isomer[1]

Executive Summary

This technical guide addresses the structural, synthetic, and functional divergence between methyl 3-amino-3-(2-chlorophenyl)propionate (Ortho-isomer) and its 4-chlorophenyl analog (Para-isomer).[1] While chemically isomeric, these molecules exhibit distinct behaviors governed by the "Steric vs. Electronic" dichotomy.[2] The ortho-chloro substituent imposes significant steric pressure on the

Part 1: Molecular Architecture & Mechanistic Divergence[1]

The Ortho-Effect vs. Para-Induction

The core distinction lies in the spatial arrangement of the chlorine atom relative to the amine-bearing chiral center.

-

4-Chlorophenyl (Para): The chlorine atom is remote from the reaction center.[2] Its influence is purely electronic (inductive withdrawal), stabilizing the amine slightly against oxidation but allowing free rotation of the phenyl ring.[2] This isomer typically behaves like a "heavy" phenyl group in binding pockets.[2]

-

2-Chlorophenyl (Ortho): The chlorine atom creates a "steric fence."[2] This restricts rotation around the

bond, forcing the molecule into specific conformers.[1][2] This ortho-effect drastically reduces the rate of enzymatic hydrolysis compared to the para-isomer because the halogen blocks the approach of the catalytic triad in hydrolases.

Visualization of Steric/Electronic Impact

The following diagram illustrates the logical flow of how substituent position dictates experimental outcomes.

Caption: Causal relationship between chlorine positioning, electronic/steric dominance, and experimental outcomes.

Part 2: Synthetic Pathways (The Rodionov Protocol)[2]

The most robust route to these

Step-by-Step Synthesis

Objective: Synthesis of racemic methyl 3-amino-3-(chlorophenyl)propionate.

| Parameter | 4-Chlorophenyl (Para) | 2-Chlorophenyl (Ortho) |

| Limiting Reagent | 4-Chlorobenzaldehyde | 2-Chlorobenzaldehyde |

| Reaction Time | 4–6 Hours | 8–12 Hours (Slower condensation) |

| Yield (Typical) | 65–75% | 45–55% |

| Purification | Recrystallization (EtOH) | Column Chromatography often required |

Protocol:

-

Condensation: In a round-bottom flask, dissolve 1.0 eq of the appropriate chlorobenzaldehyde and 1.0 eq of malonic acid in absolute ethanol.

-

Ammonium Source: Add 2.0 eq of ammonium acetate.

-

Reflux: Heat to reflux (

).[2]-

Note: The 2-Cl isomer often requires the addition of a catalytic amount of glacial acetic acid to drive the imine formation, which is retarded by the ortho-steric bulk.

-

-

Precipitation: Upon cooling, the

-amino acid precipitates.[1][2] Filter and wash with cold ethanol.[2] -

Esterification: Suspend the acid in dry methanol. Add 2.5 eq of thionyl chloride (

) dropwise at -

Workup: Concentrate in vacuo. Neutralize with saturated

and extract with DCM.[2]

Enzymatic Kinetic Resolution (EKR)

To obtain enantiopure isomers (essential for drug development), lipase-catalyzed hydrolysis is the gold standard.[1][2]

-

Enzyme: Candida antarctica Lipase B (CAL-B) is highly effective for the 4-Cl isomer .[2]

-

Challenge: The 2-Cl isomer often resists CAL-B due to the "lid" of the enzyme clashing with the ortho-chlorine.

-

Solution: For the 2-Cl isomer, switch to Pseudomonas fluorescens lipase (Amano AK) , which possesses a more open active site topology.[1][2]

Caption: Divergent enzymatic workflows required to achieve high Enantiomeric Ratio (E-value) for ortho vs. para isomers.

Part 3: Analytical Discrimination (Self-Validating Systems)[1][2]

Trustworthiness in synthesis relies on unambiguous characterization.[2] You must use NMR and HPLC to validate the isomer identity and purity.

Nuclear Magnetic Resonance (NMR)

The aromatic region (7.0 – 7.5 ppm) is diagnostic.[1][2]

-

4-Chlorophenyl (Para):

-

2-Chlorophenyl (Ortho):

-

Shift: The H6 proton (adjacent to the bridge) often shifts downfield due to the anisotropic effect of the carbonyl if hydrogen bonding occurs.[2]

-

Validation: If you see a symmetric pair of doublets, you have the para isomer.[2] If you see a messy multiplet of 4 distinct protons, you have the ortho isomer.[2]

Chiral HPLC Method

Standard conditions for separating the enantiomers of the methyl esters.

-

Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).[1][2]

-

Mobile Phase: Hexane : Isopropanol (90:[1][2]10) + 0.1% Diethylamine (DEA).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 220 nm (Amine absorption) and 254 nm (Phenyl absorption).[1][2]

-

Order of Elution: Typically, the (R)-isomer elutes first on OD-H columns, but this must be validated using a known standard as the ortho-chloro group can invert elution order by altering the binding mode to the chiral stationary phase.

Part 4: References

-

Synthesis of

-Amino Acids (Rodionov Reaction): -

Enzymatic Resolution (Lipase Specificity):

-

Biological Significance (AMPAR Antagonists):

-

NMR differentiation of Isomers:

-

Title: A Comparative NMR Study of Ortho- and Para-Substituted Aminophenyl Compounds.

-

Source: BenchChem Technical Library.[2]

-

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

biological activity of 2-chlorophenyl beta-amino esters

Biological Activity & Synthetic Utility of 2-Chlorophenyl -Amino Esters

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

2-Chlorophenyl

This guide analyzes the specific biological impact of the ortho-chloro substitution, details the enzymatic resolution protocols required to access the bioactive enantiomers, and summarizes their antimicrobial and anticancer profiles.

Chemical Space & SAR Analysis

The biological activity of

Structural Activity Relationship (SAR)

-

Metabolic Stability: The

-amino acid backbone prevents recognition by standard proteases, extending the half-life of peptide-based drugs. -

Ortho-Effect (2-Cl):

-

Steric Hindrance: The chlorine atom at the C2 position restricts rotation around the

bond. This conformational lock is crucial for fitting into rigid enzyme pockets (e.g., the S1 subsite of DPP-4). -

Lipophilicity: The chlorine substituent increases

, enhancing membrane permeability compared to the unsubstituted phenyl analog. -

Electronic Modulation: The electron-withdrawing nature of chlorine lowers the

of the amino group slightly, potentially altering hydrogen bond donor capability.

-

Comparative Potency Profile

| Scaffold Variant | Primary Application | Key Biological Feature |

| 2-Chlorophenyl | Peptidomimetics, Antimicrobials | High steric demand; improved metabolic stability. |

| 4-Chlorophenyl | Anticancer (Taxol analogs) | Electronic optimization for hydrophobic pockets. |

| 2,4,5-Trifluorophenyl | Antidiabetic (Sitagliptin) | Maximized metabolic stability and specific fluorine-protein interactions. |

Biological Activity Profiles

Antimicrobial Activity

Derivatives of 2-chlorophenyl

-

Mechanism: Disruption of bacterial cell wall synthesis or membrane integrity. The lipophilic 2-chlorophenyl group facilitates penetration through the lipid bilayer of Gram-negative bacteria.

-

Spectrum: Active against S. aureus (Gram-positive) and E. coli (Gram-negative).

-

Potency: N-{2-(4-chlorophenyl)acetyl} derivatives have shown activity comparable to standard antifungals like Fluconazole in specific assays.

Enzyme Inhibition (DPP-4 Target)

While the 2,4,5-trifluorophenyl moiety is the gold standard for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin), the 2-chlorophenyl analog serves as a vital probe in SAR studies.

-

Binding Mode: The

-amino group forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. The 2-chlorophenyl group occupies the S1 hydrophobic pocket. -

Activity: Typically shows

values in the nanomolar range, though slightly less potent than the trifluoro-analogs due to the lack of specific fluorine-multipole interactions.

Anticancer Potential

-

Tubulin Binding: Modifying the C-13 side chain of Paclitaxel with

-aryl amino acids can alter tubulin binding affinity and overcome multidrug resistance (MDR). -

Integrin Antagonism:

-amino acid scaffolds mimic the RGD (Arg-Gly-Asp) sequence, serving as antagonists for integrins (

Technical Protocol: Enantioselective Synthesis

The biological activity is almost exclusively associated with the (S)-enantiomer . The following protocol describes the Lipase-Catalyzed Kinetic Resolution , the industry-standard method for isolating the active enantiomer with high optical purity (

Workflow Diagram

Caption: Kinetic resolution workflow for separating (S)- and (R)- enantiomers using lipase catalysis.

Detailed Experimental Procedure

Objective: Isolation of (S)-3-amino-3-(2-chlorophenyl)propanoic acid.

Reagents:

-

Substrate: Racemic ethyl 3-amino-3-(2-chlorophenyl)propanoate.

-

Enzyme: Lipase PS (from Burkholderia cepacia) or Lipase B (Candida antarctica).

-

Solvent: Diisopropyl ether (

) saturated with water. -

Base: Triethylamine (

, 0.5 equiv).

Step-by-Step Protocol:

-

Preparation: Dissolve racemic ester (10 mmol) in

(50 mL). Add -

Initiation: Add Lipase PS (500 mg) to the solution. Incubate at 45°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via HPLC (Chiralcel OD-H column) or TLC. The reaction typically reaches 50% conversion in 24–48 hours.

-

Termination: Filter off the enzyme (reusable).

-

Separation:

-

The (S)-Amino Acid precipitates as a salt or zwitterion. Filter and wash with cold acetone.

-

The (R)-Amino Ester remains in the organic filtrate.

-

-

Purification: Recrystallize the (S)-acid from Ethanol/Water (1:1) to achieve

.

Validation Metrics:

-

Yield: ~45–48% (theoretical max 50%).

-

Enantiomeric Excess (

): -

Enantiomeric Ratio (

): Typically

Quantitative Data Summary

| Compound | Assay Target | Activity Metric | Source |

| (S)-3-amino-3-(2-Cl-Ph) acid | Kinetic Resolution | [1] | |

| N-(2-Cl-acetyl)-amino alcohol | C. albicans (Fungal) | MIC comparable to Fluconazole | [2] |

| N-(2-Cl-acetyl)-amino alcohol | E. coli (Bacterial) | Moderate Inhibition | [2] |

| 2-Cl-Ph | DPP-4 Inhibition | [3] |

*Estimated based on SAR of structural congeners (Sitagliptin analogs).

References

-

Efficient Synthesis of New Fluorin

-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. Available at: [Link] -

Synthesis Characterization And Antimicrobial Activities Studies Of N-{2-(4-Chlorophenyl)

-Amino Acids. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link] -

Sitagliptin Phosphate (Januvia). PubChem Compound Summary. Available at: [Link]

-

Enzymatic Routes for Chiral Amine Synthesis. Dove Medical Press. Available at: [Link]

beta-phenylalanine derivatives 2-chloro substitution

In-Depth Technical Guide: -(2-Chlorophenyl)alanine Derivatives

Executive Summary

The

The 2-chloro (ortho-chloro) substitution is not merely a lipophilic modification; it serves as a conformational lock .[1] By introducing steric bulk at the ortho position, the rotation around the

Structural & Electronic Properties[1][3][4]

Conformational Restriction (The Ortho Effect)

The defining feature of the 2-chloro derivative is the steric clash between the chlorine atom (Van der Waals radius

-

Rotational Barrier: The 2-Cl substituent raises the energy barrier for rotation around the

-Ar bond.[1] In peptidomimetics, this favors a folded conformation (often mimicking a -

Electronic Influence: The chlorine atom is electron-withdrawing (

) but

Physicochemical Profile

| Property | Value / Effect | Relevance |

| pKa (COOH) | ~3.5 (Lower than | Enhanced acidity due to |

| pKa ( | ~9.0 - 10.2 | Typical amine basicity; forms stable zwitterions.[1] |

| Lipophilicity | 2-Cl significantly increases hydrophobic burial.[1] | |

| Metabolic Stability | High | Blocks |

Synthetic Methodologies

Workflow Visualization

The following diagram outlines the two primary routes: the scalable Rodionov-Johnson condensation for racemic material and the Enzymatic Kinetic Resolution for enantiopure synthesis.[1]

Caption: Dual-pathway synthesis showing scalable racemic access and enzymatic resolution for chiral purity.

Protocol A: Modified Rodionov-Johnson Synthesis (Racemic)

Best for: Large-scale production of building blocks where chirality is introduced later or not required.[1]

Reagents: 2-Chlorobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (95%).[1]

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzaldehyde (14.06 g, 100 mmol) and malonic acid (10.41 g, 100 mmol) in 150 mL of ethanol.

-

Amine Addition: Add ammonium acetate (15.4 g, 200 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (

C) with vigorous magnetic stirring. The reaction will evolve -

Isolation: Cool the mixture to room temperature. The product often precipitates as a white crystalline zwitterion.

-

If solid forms: Filter and wash with cold ethanol (2 x 30 mL) and diethyl ether.

-

If no solid:[1] Evaporate solvent to 20% volume, add 50 mL hot water, and let stand at

C overnight.

-

-

Purification: Recrystallize from H2O/EtOH (1:1).

-

Typical Yield: 55–65%.

-

Validation:

H NMR (DMSO-

-

Protocol B: Enzymatic Kinetic Resolution (Enantioselective)

Best for: Obtaining high ee (>99%) (S)- and (R)- isomers for drug development.[1]

Reagents: Racemic ethyl ester of

-

Esterification: Convert the racemic acid (from Protocol A) to its ethyl ester using thionyl chloride in ethanol (

C -

Enzymatic Hydrolysis: Suspend the racemic ester (10 mmol) in

(50 mL). Add phosphate buffer (50 mL, pH 7.0) and Lipase PS (500 mg, immobilized). -

Incubation: Stir at 40–45

C. The lipase selectively hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester untouched.[1] -

Monitoring: Monitor conversion by HPLC (Chiralcel OD-H column). Stop reaction at 50% conversion (typically 24–48 h).

-

Separation:

Medicinal Chemistry Applications

Strategic Design Logic

The 2-chloro substituent is a versatile tool in the medicinal chemist's arsenal.[1]

| Design Goal | Mechanism | Application Example |

| Metabolic Blockade | 2-Cl prevents oxidation at the most reactive phenyl position.[1] | Extending half-life ( |

| Conformational Lock | Steric clash forces | Pre-organizing inhibitors for kinase active sites (e.g., c-MET).[1] |

| Selectivity Filter | 2-Cl creates a "bump" that clashes with smaller pockets in off-target proteins.[1] | Improving selectivity of TRPM8 antagonists. |

Case Study: Kinase Inhibition & Peptidomimetics

In the development of inhibitors for targets like c-MET or DPP-IV , the

-

Integrin Antagonists:

-amino acids mimic the Asp-Gly (RGD) turn.[1] Substituting the phenyl ring with 2-Cl restricts the flexibility of the mimetic, potentially increasing potency by reducing the entropic penalty of binding.[1] -

Sitagliptin Analogs: While Sitagliptin uses a trifluorophenyl

-amino acid, SAR studies have shown that 2-chlorophenyl analogs maintain high potency (IC50 < 50 nM) but exhibit altered pharmacokinetic profiles due to increased lipophilicity.[1]

SAR Logic Diagram

The following graph illustrates how the 2-chloro-beta-Phe scaffold connects to downstream biological effects.

Caption: Structure-Activity Relationship (SAR) flow from chemical properties to biological outcomes.[1]

References

-

Synthesis of

-Amino Acids via Rodionov Reaction -

Enzym

-Amino Esters -

Medicinal Chemistry of

-Phenylalanine Derivatives -

Conformational Analysis of Ortho-Substituted Phenylalanines

-

3-Amino-3-(2-chlorophenyl)propanoic acid Properties

solubility of methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride

Physicochemical Profiling and Thermodynamic Solubility Dynamics of Methyl 3-amino-3-(2-chlorophenyl)propanoate Hydrochloride

Executive Summary

This compound hydrochloride is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its solubility profile is not merely a matter of measuring dissolution; it requires a mechanistic analysis of how the lipophilic 2-chlorophenyl moiety interacts with the polar hydrochloride salt under varying physiological and solvent conditions. This technical guide provides a rigorous, self-validating framework for determining the thermodynamic solubility of this compound, ensuring data integrity for downstream drug development.

Mechanistic Drivers of Solubility

The free base of this compound (CAS: 823189-96-4) is typically an oily liquid or low-melting solid with pronounced lipophilicity and poor aqueous solubility. To overcome this barrier in pharmaceutical processing, the compound is synthesized as a hydrochloride (HCl) salt. The causality behind this salt selection is rooted in the ion-dipole interactions it enables. When introduced to an aqueous medium, the protonated primary amine (

However, the solubility of this HCl salt is governed by two competing physicochemical phenomena:

-

The Common-Ion Effect: In environments with high chloride concentrations, such as Simulated Gastric Fluid (SGF, pH 1.2), the abundance of

ions shifts the dissolution equilibrium leftward. This suppresses the maximum solubility of the salt, a critical factor often overlooked in early-stage formulation[1]. -

pH-Dependent Disproportionation: As the environmental pH approaches or exceeds the pKa of the primary amine (typically ~8.5 for benzylic/aliphatic amines), the amine deprotonates. This converts the highly soluble cation back into the lipophilic free base, triggering rapid precipitation in intestinal fluids[2].

Self-Validating Experimental Methodology: The Shake-Flask Protocol

To accurately capture the thermodynamic , we employ an optimized, self-validating Shake-Flask method[3]. This protocol is designed to eliminate kinetic artifacts (such as metastable supersaturation) and verify the integrity of the solid phase[4].

Causality in Experimental Design: We utilize an orbital shaker rather than magnetic stirring. Magnetic stir bars mechanically grind the compound, altering the particle size distribution and inducing high-energy amorphous states that artificially inflate apparent solubility[4]. Furthermore, centrifugation is preferred over filtration to separate the phases; the lipophilic free base can non-specifically adsorb to polymeric filter membranes, leading to false-low concentration readings[3].

Step-by-Step Protocol:

-

Preparation of Media: Prepare 10 mL of the target aqueous media (e.g., SGF pH 1.2, Acetate Buffer pH 4.5, FaSSIF pH 6.5).

-

Saturation: Add this compound hydrochloride to the media in 50 mg increments until a visible, persistent solid excess remains. This guarantees the system is pushed to its thermodynamic limit[4].

-

Equilibration: Seal the vials and place them in an incubator with an orbital agitation platform at 37 ± 0.5 °C and 100 rpm for 48 hours. The 48-hour duration is critical to allow any supersaturated kinetic states to collapse into the stable thermodynamic equilibrium[4].

-

Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes at 37 °C to separate the undissolved solid from the saturated solution.

-

Supernatant Analysis (Liquid Phase): Carefully decant the supernatant, dilute with the appropriate mobile phase, and quantify the dissolved concentration using HPLC-UV against a validated calibration curve[3].

-

Solid-State Verification (The Self-Validation Step): Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Crucial Check: If the XRPD pattern matches the free base rather than the initial HCl salt, the measured solubility reflects the free base's intrinsic solubility (

), not the salt's solubility. This step prevents the misinterpretation of pH-induced disproportionation[1].

Visualizing the Analytical Workflows

Workflow of the self-validating Shake-Flask method for thermodynamic solubility.

pH-dependent dissolution and disproportionation equilibrium of the HCl salt.

Quantitative Solubility Profile

The following table synthesizes the expected quantitative solubility behavior of this compound hydrochloride across various media, derived from its physicochemical properties and standard beta-amino ester behavior.

| Solvent / Media | pH | Estimated Solubility (mg/mL) | Dominant Solid Phase (Post-Equilibration) | Mechanistic Note |

| Purified Water | ~4.5 (unbuffered) | > 50.0 | HCl Salt | High solubility driven by strong ion-dipole interactions. |

| Simulated Gastric Fluid (SGF) | 1.2 | ~ 35.0 | HCl Salt | Solubility is heavily suppressed by the common-ion effect ( |

| Fasted State Intestinal Fluid (FaSSIF) | 6.5 | < 5.0 | Free Base | Deprotonation leads to immediate precipitation of the lipophilic base. |

| Methanol | N/A | > 100.0 | HCl Salt | Excellent solvation of both the polar amine and non-polar aromatic ring. |

| Hexane | N/A | < 0.1 | HCl Salt | Lack of a sufficient dielectric constant prevents crystal lattice dissociation. |

References

-

This compound | 823189-96-4 - Sigma-Aldrich.

-

Handbook of Pharmaceutical Salts: Properties, Selection, and Use - ACS Publications. 1

-

Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling - Universitat de Barcelona. 2

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT - PharmaTutor.3

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines - SciELO. 4

Sources

Methodological & Application

Application Note: Synthesis of 3-Amino-3-(2-chlorophenyl)propanoic Acid via Modified Rodionov Reaction

Executive Summary

The synthesis of β-amino acids is a critical workflow in modern drug development, as these motifs serve as essential building blocks for peptidomimetics, integrin antagonists, and various bioactive heterocycles. The Rodionov reaction provides a highly efficient, multicomponent approach to generating racemic β-aryl-aminopropionic acids directly from commercially available aldehydes 1.

This application note details an optimized, self-validating protocol for the synthesis of 3-amino-3-(2-chlorophenyl)propanoic acid . By transitioning from traditional alcoholic solvents to an acetic acid-mediated system, this modified procedure maximizes the in situ generation of the reactive NH-aldimine intermediate, significantly improving yields and suppressing unwanted Knoevenagel condensation by-products 2.

Mechanistic Principles & Reaction Causality

The Rodionov reaction is a three-component decarboxylative condensation involving an aldehyde, malonic acid, and an ammonia source (typically ammonium acetate) 3. The mechanistic success of this reaction relies on controlling the kinetic competition between imine formation and direct aldol-type condensations 4.

-

Imine Generation: Ammonium acetate hydrolyzes to release ammonia, which condenses with 2-chlorobenzaldehyde to form an electrophilic NH-aldimine intermediate.

-

Mannich-Type Addition: Malonic acid acts as a nucleophile, attacking the imine carbon. The electron-withdrawing ortho-chloro group on the aromatic ring increases the electrophilicity of the imine, facilitating this step.

-

Decarboxylation: The resulting adduct is thermodynamically unstable at reflux temperatures (85°C) and undergoes rapid decarboxylation (loss of CO₂), driving the reaction forward to yield the final β-amino acid.

Mechanistic pathway of the Rodionov reaction for β-amino acid synthesis.

Reagent Parameters & Quantitative Data

To ensure maximum conversion and suppress the formation of ylidenemalonic acid by-products, a specific stoichiometric excess of ammonium acetate and malonic acid is required 2.

Table 1: Stoichiometry and Reagent Loading (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |

| 2-Chlorobenzaldehyde | 140.57 | 1.0 | 1.41 g | Electrophilic precursor |

| Malonic Acid | 104.06 | 1.5 | 1.56 g | Nucleophile / Carbon source |

| Ammonium Acetate | 77.08 | 4.0 | 3.08 g | Ammonia source / Buffer |

| Glacial Acetic Acid | 60.05 | Solvent | 10.0 mL | Acidic reaction medium |

| Distilled Water | 18.02 | Catalytic | 2 drops | Hydrolysis initiator |

Experimental Workflow & Self-Validating Protocol

Step-by-step experimental workflow for the modified Rodionov reaction.

Step 1: Reagent Preparation & Mixing

-

Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 2-chlorobenzaldehyde (1.41 g, 10.0 mmol) .

-

Add malonic acid (1.56 g, 15.0 mmol) and ammonium acetate (3.08 g, 40.0 mmol) .

-

Causality: The 4.0 equivalents of ammonium acetate act as both a buffer and an excess ammonia source. This high concentration is critical to drive the equilibrium toward the NH-aldimine intermediate, suppressing the Knoevenagel condensation of malonic acid directly with the aldehyde, which would yield unwanted 2-chlorocinnamic acid derivatives 24.

Step 2: Solvent Addition & Initiation

-

Add 10 mL of glacial acetic acid to the flask, followed by 2 drops of distilled water .

-

Causality: Traditional Rodionov reactions utilize ethanol, but acetic acid provides acidic catalysis that accelerates imine formation. The trace water is essential to initiate the hydrolysis of ammonium acetate into reactive ammonia 2.

Step 3: Reflux & Decarboxylation (Self-Validating Step)

-

Attach a reflux condenser and heat the mixture to 85°C using an oil bath.

-

Visual Cue: As the reaction reaches ~70-85°C, the initial suspension will transition into a clear solution. Shortly after, continuous bubbling will be observed. This effervescence is the release of CO₂ gas, confirming that the nucleophilic addition and subsequent decarboxylation of the malonic acid are actively occurring.

-

Maintain reflux for 3 to 4 hours until CO₂ evolution ceases.

Step 4: Quenching & Precipitation

-

Remove the flask from the heat source and allow it to cool to room temperature for 15 minutes.

-

Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice and water , stirring vigorously.

-

Causality: The target β-amino acid is zwitterionic and exhibits minimal solubility in cold water, forcing it to precipitate as a white to off-white solid. Conversely, the excess ammonium acetate, unreacted malonic acid, and acetic acid remain highly soluble in the aqueous phase, effectively purifying the product during isolation 2.

Step 5: Filtration & Washing

-

Collect the precipitate via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with ice-cold distilled water (2 × 10 mL) followed by a small amount of cold ethanol (5 mL) to remove any residual organic impurities or unreacted aldehyde.

-

Dry the solid under vacuum at 50°C overnight to afford pure 3-amino-3-(2-chlorophenyl)propanoic acid.

Analytical Validation & Troubleshooting

To verify the structural integrity and purity of the synthesized 3-amino-3-(2-chlorophenyl)propanoic acid, perform the following analytical checks:

-

¹H NMR (DMSO-d6): Look for the characteristic methine (CH) proton of the β-carbon, typically appearing as a multiplet or triplet around δ 4.5 - 4.8 ppm. The diastereotopic methylene (CH₂) protons adjacent to the carboxylic acid will appear as a distinct multiplet around δ 2.5 - 2.8 ppm.

-

Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ should be observed at m/z 200.0 (accounting for the ³⁵Cl isotope) and m/z 202.0 (³⁷Cl isotope) in a 3:1 ratio, confirming the presence of the chlorine atom.

-

Troubleshooting Low Yields: If the yield is lower than the expected 50-70%, ensure that the acetic acid is strictly glacial (anhydrous) prior to adding the controlled 2 drops of water. Excessive water will prematurely hydrolyze the imine intermediate back to the starting aldehyde.

References

-

[2] SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. URL:

-

[1] Iridium-catalysed C–H borylation of β-aryl-aminopropionic acids. RSC Publishing. URL:

-

[3] Access to Unprotected β-Fluoroalkyl β-Amino Acids and their α-Hydroxy Derivatives. Organic Letters (ACS) / Le Studium. URL:

-

[4] Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry. URL:

Sources

Application Note: Enzymatic Resolution of Racemic Methyl 3-amino-3-(2-chlorophenyl)propanoate

Introduction: The Significance of Chiral β-Amino Acid Esters

Optically active β-amino acids and their ester derivatives are pivotal chiral building blocks in the synthesis of a multitude of pharmaceutical compounds. Their defined stereochemistry is often crucial for biological activity, making the separation of enantiomers a critical step in drug development. The target molecule of this guide, methyl 3-amino-3-(2-chlorophenyl)propanoate, is a key intermediate whose enantiomers are valuable for creating stereochemically pure active pharmaceutical ingredients (APIs), potentially with applications in areas targeting the central nervous system or as components of peptidomimetics.[1][2]

Kinetic resolution, a process where one enantiomer of a racemate reacts faster than the other, is a powerful technique for obtaining enantiopure compounds. Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to achieve this separation under mild and environmentally benign conditions.[3] This application note provides a detailed protocol for the enzymatic resolution of racemic this compound using an immobilized lipase, a class of enzymes well-regarded for their versatility and efficacy in organic synthesis.[4]

Guiding Principle: Enantioselective Acylation via Lipase Catalysis

The core of this protocol is the enantioselective N-acylation of the racemic amino ester. A lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) at a significantly higher rate than the other (S-enantiomer). This difference in reaction rates allows for the separation of the mixture at approximately 50% conversion, yielding the unreacted (S)-amino ester and the acylated (R)-amide, both in high enantiomeric excess.

Figure 1: Conceptual workflow of the enzymatic kinetic resolution.

Experimental Design: Rationale and Protocol

Enzyme Selection: The Case for Candida antarctica Lipase B (CALB)

Candida antarctica Lipase B (CALB) is one of the most robust and widely used biocatalysts for kinetic resolutions.[5] Its immobilized form, commercially known as Novozym® 435, offers exceptional stability in organic solvents, high activity, and broad substrate specificity, making it an ideal candidate for this application. Numerous studies have demonstrated the high enantioselectivity of CALB in the resolution of β-amino esters and other chiral amines, providing a strong precedent for its use with our target substrate.[6][7]

Solvent and Acyl Donor: Optimizing the Reaction Environment

The choice of solvent is critical for enzyme performance. Non-polar, anhydrous organic solvents are generally preferred for lipase-catalyzed reactions as they minimize enzyme denaturation and prevent unwanted hydrolysis.[2][8] Diisopropyl ether (DIPE) or methyl tert-butyl ether (MTBE) are excellent choices.

The acyl donor should ideally participate in an irreversible acylation reaction to prevent product inhibition and drive the reaction forward. While simple esters like ethyl acetate can be used, activated esters such as enol esters (e.g., vinyl acetate) are often superior as the leaving group tautomerizes to a non-nucleophilic aldehyde.[3] For this protocol, we will use ethyl acetate due to its ready availability and demonstrated effectiveness, though vinyl acetate is a viable alternative. The choice of acyl donor can significantly impact both the reaction rate and the enantioselectivity.[9][10]

Detailed Protocol: Enzymatic Resolution

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (Novozym® 435)

-

Ethyl acetate (anhydrous)

-

Diisopropyl ether (DIPE, anhydrous)

-

Molecular sieves (4 Å, activated)

-

Celite®

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add racemic this compound (1.0 g, ~4.68 mmol) and 50 mL of anhydrous diisopropyl ether. Add activated 4 Å molecular sieves to ensure anhydrous conditions.

-

Reaction Initiation: Add ethyl acetate (5 equivalents, ~2.34 mL, 23.4 mmol) to the solution.

-

Enzyme Addition: Add Novozym® 435 (200 mg, ~20% w/w of the substrate) to the reaction mixture.

-

Incubation: Seal the flask and stir the suspension at a constant temperature of 45°C. The optimal temperature is a balance between reaction rate and enzyme stability.[11]

-

Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours). Filter the enzyme and analyze the sample by chiral HPLC (see analytical protocol below). The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted substrate and the acylated product.

-

Work-up: Once ~50% conversion is reached, filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the enzyme on the filter with an additional 20 mL of diisopropyl ether. The enzyme can often be washed and reused.

-

Separation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue contains the unreacted (S)-amino ester and the acylated (R)-amide. Separate these two compounds using silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Analytical Protocol: Chiral HPLC Analysis

To determine the conversion and enantiomeric excess (e.e.), a reliable chiral HPLC method is essential. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating the enantiomers of amino esters and their derivatives.[12][13][14]

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV detector.

-

Column: A polysaccharide-based CSP such as a Chiralpak® AD-H or similar column.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.[13]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dilute the reaction aliquot in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Expected Results: A Data-Driven Perspective

| Substrate (Analog) | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Reference |

| Ethyl 3-aminobutanoate | Butyl butanoate | Neat | 48 | ~50 | >99 | >99 | [6] |

| Ethyl 3-amino-3-phenylpropanoate | Butyl butanoate | DIPE | 24 | ~50 | >99 | >99 | [7] |

e.e. = enantiomeric excess

For the target substrate, it is reasonable to expect that a conversion of approximately 50% can be achieved within 24-48 hours, yielding both the unreacted (S)-amino ester and the acylated (R)-amide with an e.e. of >95%.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive enzyme. 2. Presence of water or other inhibitors. 3. Sub-optimal temperature. | 1. Use fresh or properly stored enzyme. 2. Ensure all reagents and solvents are anhydrous. 3. Optimize the reaction temperature (e.g., screen 30-60°C). |

| Low Enantioselectivity (Low e.e.) | 1. Reaction proceeded far beyond 50% conversion. 2. Sub-optimal solvent or acyl donor. 3. Non-selective enzyme. | 1. Monitor the reaction closely and stop at ~50% conversion. 2. Screen different solvents (e.g., MTBE, hexane) and acyl donors (e.g., vinyl acetate). 3. While unlikely for CALB with this substrate type, consider screening other lipases. |

| Difficult Separation of Products | 1. Similar polarity of the amino ester and the amide. | 1. Optimize the mobile phase for column chromatography (try different solvent systems or gradients). 2. Consider derivatizing the unreacted amine to alter its polarity before chromatography. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enzymatic kinetic resolution of racemic this compound. By leveraging the high enantioselectivity of immobilized Candida antarctica Lipase B, this method offers an efficient and green route to valuable chiral intermediates for the pharmaceutical industry. The provided rationale for experimental choices, detailed step-by-step procedures, and troubleshooting guide are intended to enable researchers to successfully implement and adapt this protocol for their specific needs.

References

-

[Green Chemistry] Towards sustainable kinetic resolution, a combination of bio-catalysis, flow chemistry and bio-based solvents. RSC Publishing. Available at: [Link]

-

[Canadian Science Publishing] Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. Canadian Science Publishing. Available at: [Link]

-

[MDPI] Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI. Available at: [Link]

-

[ChemRxiv] Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available at: [Link]

-

[ChemRxiv] Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv. Available at: [Link]

-

[ResearchGate] iCALB-Catalyzed Kinetic Resolution of (±)- 3a in Different Solvents a. ResearchGate. Available at: [Link]

-

[JOCPR] Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. JOCPR. Available at: [Link]

-

[TU Delft Repository] Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. Available at: [Link]

-

[University of Babylon Private CDN] Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. University of Babylon Private CDN. Available at: [Link]

-

[ResearchGate] Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers. ResearchGate. Available at: [Link]

-

[ResearchGate] Scheme 3. Novozym 435-catalyzed resolution was also performed with... ResearchGate. Available at: [Link]

-

[PubMed] Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed. Available at: [Link]

-

[PubMed] Influence of the nucleophile on the Candida antarctica lipase B-catalysed resolution of a chiral acyl donor. PubMed. Available at: [Link]

- [Google Patents] Process for the enzymatic resolution of racemic 2-amino-1-alkanols. Google Patents.

- [Comprehensive Organic Chemistry Experiments for the Laboratory Classroom] 18.2. Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. Books.

- [Benchchem] Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. jocpr.com [jocpr.com]

- 4. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Candida antarctica Lipase B A Tool for the Preparation of Optically Active Alcohols | Springer Nature Experiments [experiments.springernature.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase “Amano” 30SD based on molecular dynamics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase "Amano" 30SD based on molecular dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

lipase-catalyzed hydrolysis of beta-amino esters protocol

Application Note: Enantioselective Kinetic Resolution of -Amino Esters via Lipase-Catalyzed Hydrolysis[1][2]

Executive Summary

This application note details a robust, scalable protocol for the kinetic resolution (KR) of racemic

Unlike traditional chemical resolution, this biocatalytic approach utilizes the stereospecificity of Novozym 435 (immobilized Candida antarctica Lipase B) to hydrolyze one enantiomer of a racemic ester mixture selectively. This guide prioritizes scientific integrity and reproducibility , providing a self-validating workup procedure based on pH-dependent solubility switches.

Mechanistic Principles

The Kinetic Resolution (KR) Paradigm

In a kinetic resolution, the enzyme reacts much faster with one enantiomer (

-

Fast Reaction: (

)-Ester + -

Slow Reaction: (

)-Ester +

The efficiency is quantified by the Enantiomeric Ratio (

Mechanism of Action: Serine Hydrolase

CALB operates via a catalytic triad (Ser-His-Asp). The reaction proceeds through an Acyl-Enzyme Intermediate :

-

Nucleophilic Attack: The catalytic serine hydroxyl attacks the carbonyl of the susceptible enantiomer.

-

Acyl-Enzyme Formation: The alcohol moiety is released, leaving the substrate covalently bound to the enzyme.

-

Hydrolysis: Water attacks the acyl-enzyme intermediate, releasing the free acid and regenerating the enzyme.

Visualizing the Workflow

The following diagram illustrates the kinetic resolution process and the critical separation logic.

Figure 1: Workflow for the enzymatic kinetic resolution and pH-dependent separation of

Experimental Protocol

Materials & Equipment

-

Enzyme: Novozym 435 (Immobilized CALB) or Lipase PS (Amano) for specific steric constraints.

-

Substrate: Racemic

-protected -

Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).

-

Buffer: Phosphate buffer (0.1 M, pH 7.0–7.5).

-

Equipment: Orbital shaker (thermostatted), pH stat (optional but recommended), HPLC with Chiralpak AD-H or OD-H column.

Step-by-Step Methodology

Step 1: Substrate Preparation

Ensure the racemic substrate is free of residual acids or bases from synthesis, as these will skew the pH of the enzymatic microenvironment.

-

Action: Dissolve 1.0 mmol of racemic

-amino ester in 10 mL of MTBE.

Step 2: Reaction Initiation

The reaction system is biphasic or water-saturated organic solvent.

-

Protocol: Add 10 mL of Phosphate Buffer (0.1 M, pH 7.5) to the organic solution.

-

Catalyst Addition: Add Novozym 435 (20–50% w/w relative to substrate).

-

Incubation: Seal the vessel and place in an orbital shaker at 30°C to 45°C at 200 rpm.

-

Why this temp? CALB is thermostable up to 60°C, but enantioselectivity (

) often decreases as temperature rises. 30–45°C is the optimal trade-off between rate and selectivity.

-

Step 3: Monitoring (The Critical Checkpoint)

Do not rely on time alone. Enzyme activity varies with batch and age.

-

Method: Sample 50

L of the organic layer every 2–4 hours. Analyze via Chiral HPLC. -

Endpoint: Stop the reaction when conversion (

) reaches 50% .-

Note: If

is high (>100), 50% is ideal. If

-

Step 4: Termination and Workup (Self-Validating)

This step separates the product and substrate based on their chemical nature, ensuring the protocol is self-cleaning.

-

Filtration: Filter off the immobilized enzyme. (Wash with MTBE to recover adsorbed substrate).

-

Phase Separation: Transfer filtrate to a separatory funnel.

-

Basic Extraction: The aqueous layer (pH 7.5) contains the Product (Acid) as a salt. The organic layer contains the Unreacted Substrate (Ester) .[1]

-

Validation: Check the organic layer by TLC. It should show a single spot (Ester).

-

-

Acid Isolation:

-

Ester Isolation:

-

Dry the original organic phase over

and evaporate to yield the Enantiopure

-

Data Analysis & Troubleshooting

Calculating Enantioselectivity ( )

Do not rely solely on ee. Calculate the

Where:

- = conversion (0 to 1)

-

= enantiomeric excess of the product (acid)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10% after 24h) | Substrate insolubility or Product Inhibition | Add co-solvent (Acetone/THF up to 10%) or switch to |

| Low Enantioselectivity ( | Non-enzymatic hydrolysis | Lower temperature; Ensure pH is not > 8.0; Check background hydrolysis without enzyme. |

| pH Drift | Acid production overwhelms buffer | Use a pH-stat to titrate with NaOH automatically, or increase buffer strength to 0.5 M. |

| Emulsion formation | Amphiphilic nature of amino esters | Add brine (sat. NaCl) to aqueous phase; Centrifuge if necessary. |

References

-

Soloshonok, V. A., et al. (2020).

-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. [Link] -

Fülöp, F. (2001). The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids. Tetrahedron: Asymmetry.[5] [Link]

-

Gotor, V. (2006).[6] Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic. [Link]

-

Tasca, E., et al. (2016). Highly enantioselective CALB-catalyzed kinetic resolution of building blocks for

-blockers. Tetrahedron. [Link] -

Liljeblad, A., & Kanerva, L. T. (2006).

-amino acids. Tetrahedron. [Link]

Sources

- 1. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis [mdpi.com]

- 2. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. moodle2.units.it [moodle2.units.it]

Application Note: Chemoselective Esterification of 3-Amino-3-(2-chlorophenyl)propanoic Acid via Thionyl Chloride Activation

Executive Summary

This application note details a robust, scalable protocol for the methyl esterification of 3-amino-3-(2-chlorophenyl)propanoic acid (a

Mechanistic Insight & Reaction Design

The transformation relies on the dual role of thionyl chloride: it acts as a dehydrating agent and a source of anhydrous hydrogen chloride.

The Challenge of -Amino Acids

-amino acids possessing electron-withdrawing or sterically demanding groups (like the 2-chlorophenyl moiety) present specific challenges:-

Oligomerization: The free amine can attack the activated carboxyl group of another molecule.

-

Elimination:

-amino esters are prone to eliminating ammonia to form

Reaction Mechanism

The reaction proceeds through an acyl-sulfite intermediate or, more predominantly in excess alcohol, via acid-catalyzed esterification driven by the in situ generation of HCl.

-

Activation:

reacts with methanol to form dimethyl sulfite, -

Protonation: The amine is immediately protonated to the ammonium salt (

), rendering it non-nucleophilic. -

Esterification: The carboxylic acid is protonated and attacked by methanol.

Figure 1: Mechanistic pathway highlighting the critical in-situ generation of HCl which protects the amine functionality before esterification occurs.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature (Addition) | -10°C to 0°C | The reaction of |

| Temperature (Reaction) | Reflux (65°C) | Required to drive the equilibrium to completion for sterically hindered substrates (2-chlorophenyl group). |

| Stoichiometry | 2.5 – 3.0 eq. | Excess required to consume water generated during esterification and maintain anhydrous conditions. |

| Atmosphere | Nitrogen/Argon | Strictly anhydrous environment prevents hydrolysis of |

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and reacts violently with water.[1][2][3][4] Methanol is toxic and flammable.[2] Sulfur dioxide (

Materials

-

Substrate: 3-Amino-3-(2-chlorophenyl)propanoic acid (10.0 g, ~50 mmol).

-

Reagent: Thionyl chloride (ReagentPlus®,

99%). -

Solvent: Methanol (Anhydrous,

99.8%). -

Equipment: 250 mL 3-neck Round Bottom Flask (RBF), reflux condenser, drying tube (CaCl2) or inert gas line, addition funnel, temperature probe.

Workflow Diagram

Figure 2: Step-by-step operational workflow for the batch synthesis.

Step-by-Step Procedure

-

System Preparation: Oven-dry all glassware. Assemble the 3-neck RBF with a magnetic stir bar, addition funnel, and reflux condenser fitted with a nitrogen inlet.

-

Solvent Charge: Charge Anhydrous Methanol (100 mL, 10V relative to substrate) into the flask.

-

Cooling: Submerge the flask in an ice/salt bath. Cool the solvent to an internal temperature of -5°C to -10°C.

-

Reagent Activation: Transfer Thionyl Chloride (11.0 mL, ~150 mmol, 3.0 eq) to the addition funnel. Add dropwise to the methanol over 30 minutes.

-